Dimethyl 2-(2-formyl-1H-pyrrol-1-yl)terephthalate is a compound that features a pyrrole ring and is derived from terephthalic acid. This compound is of interest due to its potential applications in organic synthesis and materials science. Its structure incorporates both the formyl group from pyrrole and the terephthalate moiety, which can influence its reactivity and properties.
The compound is synthesized through reactions involving dimethyl terephthalate and 2-formylpyrrole, which are commercially available precursors. The synthesis methods often emphasize environmentally friendly approaches, minimizing the use of solvents and catalysts.
Dimethyl 2-(2-formyl-1H-pyrrol-1-yl)terephthalate can be classified under:
The synthesis of dimethyl 2-(2-formyl-1H-pyrrol-1-yl)terephthalate typically involves the following steps:
The reaction conditions are crucial for optimizing yield and purity:
The molecular structure of dimethyl 2-(2-formyl-1H-pyrrol-1-yl)terephthalate features:
The molecular formula is C13H13N1O4, indicating:
Dimethyl 2-(2-formyl-1H-pyrrol-1-yl)terephthalate can participate in various chemical reactions, including:
The reactivity of this compound is influenced by:
The mechanism of action for dimethyl 2-(2-formyl-1H-pyrrol-1-yl)terephthalate involves its interaction with molecular targets in organic synthesis. The formyl group can engage in various reactions such as:
Research indicates that compounds with similar structures exhibit significant reactivity due to their functional groups, leading to diverse applications in organic chemistry.
Dimethyl 2-(2-formyl-1H-pyrrol-1-yl)terephthalate has several potential applications:
The Maillard reaction, a complex network of non-enzymatic browning reactions between nucleophilic amino groups and carbonyl compounds, serves as the primary route for synthesizing 2-formylpyrrole derivatives like dimethyl 2-(2-formyl-1H-pyrrol-1-yl)terephthalate. This reaction initiates through a condensation step where the amino group of amines, amino acids, or peptides attacks the carbonyl carbon of reducing sugars, forming glycosylamines. Subsequent Amadori rearrangement yields ketosamines, which undergo dehydration and fragmentation to produce reactive α-dicarbonyl intermediates such as 3-deoxyglucosone (3-DG) [1]. At elevated temperatures (>100°C) and moderate pH (6–8), these intermediates react with secondary amines via 5-exo-trig cyclization, forming the characteristic pyrrole ring. The 2-formyl group arises from the oxidative degradation of carbohydrate chains during intermediate stages [1] [6].
Key parameters controlling pyrrole yield include:
Table 1: Reaction Parameters Influencing 2-Formylpyrrole Formation via Maillard Pathways
Parameter | Optimal Range | Effect on Yield | Mechanistic Role |
---|---|---|---|
Temperature | 110–150°C | Increases 3.2-fold | Accelerates dehydration/cyclization |
pH | 7.5–8.5 | Increases 2.5-fold | Enhances nucleophile availability |
Water activity (aw) | 0.4–0.6 | Increases 1.8-fold | Reduces hydrolysis of intermediates |
Reaction time | 60–120 min | Maximizes at 90 min | Balances formation vs. degradation |
Notably, terephthalate esters participate as carboxylate scavengers, trapping iminium intermediates to form esters like dimethyl 2-(2-formyl-1H-pyrrol-1-yl)terephthalate. This prevents polymerization into melanoidins [3] [6].
3-Deoxy-D-glucosone (3-DG) serves as the critical precursor for regioselective 2-formylpyrrole synthesis. This 1,2-dicarbonyl compound forms during the Maillard reaction’s intermediate stage through either:
3-DG’s α-dicarbonyl structure enables dual electrophilic sites that react with amines through a stepwise mechanism:
Table 2: 3-DG-Derived Pyrrolecarbaldehydes in Model Systems
Amine Source | Pyrrole Product | Yield (%) | Reaction Conditions |
---|---|---|---|
Phosphatidylethanolamine | Phospholipid-linked pyrrolecarbaldehyde | 3.8 | pH 7.4, 100°C, 3h |
Alanine | 2,5-Diacetyl-3-methyl-1H-pyrrole | 12.7 | pH 8.0, 120°C, 90 min |
Methylamine | 5-(Hydroxymethyl)-2-formyl-1-methylpyrrole | 9.3 | Ethanol/buffer, 37°C, 5 weeks |
In phospholipid-rich systems, 3-DG reacts with phosphatidylethanolamine to form phospholipid-linked pyrrolecarbaldehydes, identified via GLC-MS after alkaline cleavage. Ethanol/buffer mixtures enhance this process by solubilizing lipid components [3]. The 2-formyl group in these adducts originates from C1 of 3-DG, while C2–C6 furnish the pyrrole ring’s substituents [6].
Carbohydrate-amine condensations follow divergent pathways depending on reactant structures:
Reducing Sugars vs. α-Dicarbonyls: Glucose reacts sluggishly with amines, requiring days to form pyrroles at 37°C. In contrast, 3-DG generates 2-formylpyrroles within hours due to its enhanced electrophilicity. Fructose exhibits intermediate reactivity [1] [5].
Amine Nucleophilicity: Primary alkylamines (e.g., methylamine) yield 5-(hydroxymethyl)-2-formylpyrroles, while amino acids follow three pathways:
Table 3: Reaction Pathways in Carbohydrate-Amine Model Systems
Carbohydrate Source | Amine Source | Dominant Products | Key Intermediates | Pyrrole Yield |
---|---|---|---|---|
Glucose | Methylamine | 5-(Hydroxymethyl)-2-formylpyrrole | Glycosylamine, 3-DG | 4.2% |
1,3-Dihydroxyacetone | Alanine | 2,5-Dimethylpyrazine (major) | 2-Oxopropanal, dihydropyrazine | Trace pyrroles |
2-Oxopropanal | Alanine | 2,5-Diacetyl-3-methylpyrrole (major) | Enol-dicarbonyl adduct | 28.5% |
3-Deoxyglucosone | Phosphatidylethanolamine | Phospholipid-pyrrole adduct | Hemiaminal 25 | 3.8% |
Terephthalate esters exhibit unique reactivity: Their electron-deficient aromatic ring undergoes nucleophilic substitution at the ortho-position by pyrrolyl anions formed during Maillard reactions. This traps the pyrrole nucleus before aromatization, yielding dimethyl 2-(2-formyl-1H-pyrrol-1-yl)terephthalate—a compound inaccessible via standard amino acid pathways [9]. Kinetic studies reveal this esterification competes effectively with melanoidin formation when terephthalate concentrations exceed 10 mM [3] [6].
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